molecular formula C16H16O3 B2937399 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid CAS No. 149288-33-5

4-[(2,4-Dimethylphenoxy)methyl]benzoic acid

Cat. No.: B2937399
CAS No.: 149288-33-5
M. Wt: 256.301
InChI Key: BBTKLRFROISVMD-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2,4-dimethylphenoxy group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 2,4-dimethylphenol with benzyl chloride to form 2,4-dimethylphenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-[(2,4-Dimethylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.

    Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds or hydrophobic interactions with the active site of an enzyme, leading to inhibition or modulation of its activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzoic acid: This compound is structurally similar but lacks the phenoxy group. It is used in similar applications but may have different reactivity and properties.

    4-Methylbenzoic acid: Another related compound, which has a single methyl group on the aromatic ring. It is less complex and may be used in simpler synthetic routes.

    4-Phenoxybenzoic acid: This compound has a phenoxy group but lacks the dimethyl substitutions. It can be used in similar research applications but may have different binding affinities and reactivity.

Uniqueness

4-[(2,4-Dimethylphenoxy)methyl]benzoic acid is unique due to the presence of both the phenoxy and dimethyl groups, which confer distinct chemical and physical properties. These structural features allow for a broader range of reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

4-[(2,4-dimethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-3-8-15(12(2)9-11)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTKLRFROISVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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